2,7-Dichloro-8-methoxyquinoxaline 2,7-Dichloro-8-methoxyquinoxaline
Brand Name: Vulcanchem
CAS No.: 347162-22-5
VCID: VC13649618
InChI: InChI=1S/C9H6Cl2N2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3
SMILES: COC1=C(C=CC2=NC=C(N=C21)Cl)Cl
Molecular Formula: C9H6Cl2N2O
Molecular Weight: 229.06 g/mol

2,7-Dichloro-8-methoxyquinoxaline

CAS No.: 347162-22-5

Cat. No.: VC13649618

Molecular Formula: C9H6Cl2N2O

Molecular Weight: 229.06 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dichloro-8-methoxyquinoxaline - 347162-22-5

Specification

CAS No. 347162-22-5
Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
IUPAC Name 2,7-dichloro-8-methoxyquinoxaline
Standard InChI InChI=1S/C9H6Cl2N2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3
Standard InChI Key HEQWZKLDBORVBU-UHFFFAOYSA-N
SMILES COC1=C(C=CC2=NC=C(N=C21)Cl)Cl
Canonical SMILES COC1=C(C=CC2=NC=C(N=C21)Cl)Cl

Introduction

Structural Overview and Molecular Characteristics

The molecular architecture of 2,7-dichloro-8-methoxyquinoxaline consists of a bicyclic quinoxaline system (a benzene ring fused to a pyrazine ring) with three substituents: chlorine atoms at the 2- and 7-positions and a methoxy group (-OCH3_3) at the 8-position . This arrangement creates a polarized electron distribution, with the electron-withdrawing chlorine atoms reducing electron density in the aromatic system, while the methoxy group donates electrons through resonance. The compound’s InChI string (\text{InChI=1S/C}_9\text{H}_6\text{Cl}_2\text{N}_2\text{O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3) and SMILES notation (ClC1=C(C=CC2=NC(Cl)=CN=C12)OC\text{ClC1=C(C=CC2=NC(Cl)=CN=C12)OC}) encode its connectivity and stereochemistry .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H6Cl2N2O\text{C}_9\text{H}_6\text{Cl}_2\text{N}_2\text{O}
Molecular Weight228.96 g/mol
Exact Mass227.975 g/mol
Topological Polar Surface Area38.7 Ų
LogP (Octanol-Water)2.81 (estimated)

The methoxy group’s orientation introduces steric hindrance, potentially affecting binding interactions in biological systems. Comparative studies with analogous compounds, such as 2,3-dichloro-6-methoxyquinoxaline, suggest that substituent positioning significantly influences reactivity and crystal packing .

Synthesis and Manufacturing Processes

The synthesis of 2,7-dichloro-8-methoxyquinoxaline typically follows a multi-step protocol involving halogenation and methoxylation. A representative method, adapted from similar quinoxaline derivatives, proceeds as follows :

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with a dicarbonyl precursor under acidic conditions yields the unsubstituted quinoxaline.

  • Chlorination: Treatment with phosphorus oxychloride (POCl3_3) in dimethylformamide (DMF) introduces chlorine atoms at positions 2 and 7.

  • Methoxylation: Nucleophilic aromatic substitution replaces a labile chlorine (commonly at position 8) with a methoxy group using sodium methoxide (NaOCH3_3).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ChlorinationPOCl3_3, DMF, 110°C, 1 hr~80%
MethoxylationNaOCH3_3, MeOH, reflux, 4 hr~65%

Crystallization from butanol or ethanol produces high-purity material . Challenges include controlling regioselectivity during chlorination and minimizing side reactions such as over-halogenation.

Structural and Crystallographic Analysis

While single-crystal X-ray diffraction data for 2,7-dichloro-8-methoxyquinoxaline remain unpublished, insights can be drawn from structurally related compounds. For instance, 2,3-dichloro-6-methoxyquinoxaline crystallizes in the monoclinic space group P21/nP2_1/n with unit cell parameters a=15.597(6)a = 15.597(6) Å, b=3.9346(16)b = 3.9346(16) Å, c=15.614(6)c = 15.614(6) Å, and β=101.834(4)\beta = 101.834(4)^\circ . The quinoxaline core adopts a planar conformation, with chlorine and methoxy substituents inducing slight torsional distortions. Intermolecular interactions, such as C–H···Cl hydrogen bonds and π-π stacking, stabilize the crystal lattice .

Physicochemical Properties

2,7-Dichloro-8-methoxyquinoxaline is a crystalline solid at room temperature. Key properties include:

  • Solubility: Moderately soluble in dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF); poorly soluble in water.

  • Thermal Stability: Decomposition occurs above 250°C, as inferred from analogues like 2,7-dichloroquinoxaline (melting point: 140–141°C) .

  • Spectroscopic Data:

    • UV-Vis: λmax\lambda_{\text{max}} ≈ 270 nm (π→π* transitions).

    • IR: Peaks at 750 cm1^{-1} (C–Cl stretch) and 1250 cm1^{-1} (C–O–C stretch) .

CompoundIC50_{50} (ColQ1)Target Organism
6-Chloro-quinoxaline12.5 µMBacillus cereus
2,7-Dichloro-8-methoxyquinoxalineData pendingUnder investigation

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